molecular formula C10H8ClNO2S B12954468 6-Methylquinoline-3-sulfonyl chloride

6-Methylquinoline-3-sulfonyl chloride

Cat. No.: B12954468
M. Wt: 241.69 g/mol
InChI Key: RPAOZYXHRPNPDE-UHFFFAOYSA-N
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Description

6-Methylquinoline-3-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound is characterized by a quinoline ring substituted with a methyl group at the 6th position and a sulfonyl chloride group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Methylquinoline-3-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .

Chemical Reactions Analysis

Types of Reactions

6-Methylquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Catalysts such as palladium and other transition metals may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

6-Methylquinoline-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylquinoline-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce the quinoline moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the sulfonyl chloride group.

    6-Methylquinoline: Similar structure but lacks the sulfonyl chloride group.

    3-Sulfonylquinoline: Similar structure but lacks the methyl group at the 6th position.

Uniqueness

6-Methylquinoline-3-sulfonyl chloride is unique due to the presence of both the methyl group at the 6th position and the sulfonyl chloride group at the 3rd position. This combination imparts specific reactivity and properties that are valuable in various applications .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

6-methylquinoline-3-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO2S/c1-7-2-3-10-8(4-7)5-9(6-12-10)15(11,13)14/h2-6H,1H3

InChI Key

RPAOZYXHRPNPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)S(=O)(=O)Cl

Origin of Product

United States

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